molecular formula C16H13FN2OS B6486986 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 6197-29-1

6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B6486986
CAS RN: 6197-29-1
M. Wt: 300.4 g/mol
InChI Key: CCHAPFODNWKYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (FSPTQ) is a compound that has recently gained attention for its potential applications in scientific research. FSPTQ was first synthesized in 2018 and has since been studied for its potential use in a variety of fields, including pharmacology, chemistry, and biochemistry.

Scientific Research Applications

6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), making it a potential therapeutic agent for the treatment of inflammation and pain. 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cell lines. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been used as a fluorescent probe for detecting and measuring intracellular reactive oxygen species (ROS).

Mechanism of Action

The exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood. However, it has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cell lines by activating the mitochondrial pathway of apoptosis. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is thought to act as a fluorescent probe for detecting and measuring intracellular ROS by binding to DNA and producing a fluorescent signal.
Biochemical and Physiological Effects
6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a potent inhibitor of COX-2, suggesting that it may be effective in treating inflammation and pain. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce apoptosis in cancer cell lines, suggesting that it may be effective in treating cancer. 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has also been found to act as a fluorescent probe for detecting and measuring intracellular ROS, suggesting that it may be useful in studying the effects of oxidative stress on cells.

Advantages and Limitations for Lab Experiments

6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be a potent inhibitor of COX-2, making it a potential therapeutic agent for the treatment of inflammation and pain. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be a fluorescent probe for detecting and measuring intracellular ROS, making it useful in studying the effects of oxidative stress on cells.
However, there are some limitations to the use of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments. The exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood, making it difficult to predict its effects in vivo. Additionally, 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce apoptosis in cancer cell lines, suggesting that it may be toxic in other cell types.

Future Directions

There are several potential future directions for the study of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. Further research is needed to better understand the exact mechanism of action of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one and to determine its potential toxicity in other cell types. Additionally, further research is needed to determine the potential therapeutic applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, including its potential use in the treatment of inflammation and pain. Additionally, further research is needed to determine the potential applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one as a fluorescent probe for detecting and measuring intracellular ROS. Finally, further research is needed to determine the potential applications of 6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in other fields, such as pharmacology, chemistry, and biochemistry.

Synthesis Methods

6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is synthesized through a multi-step process beginning with the reaction of 2-aminobenzophenone and ethyl 2-bromoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with 1-fluoro-3-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and the reaction is catalyzed by triethylamine. The final product is then purified through column chromatography.

properties

IUPAC Name

6-fluoro-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHAPFODNWKYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00413474
Record name AC1NQRE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

6197-29-1
Record name AC1NQRE9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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